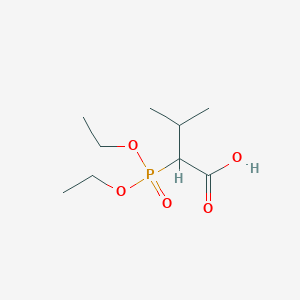

Diethyl(1-carboxy-2-methylpropyl)phosphonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-diethoxyphosphoryl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCANBIDOQIQFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(C)C)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450147 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119090-76-5 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl(1-carboxy-2-methylpropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Diethyl(1-carboxy-2-methylpropyl)phosphonate, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of α-Carboxyalkylphosphonates

This compound, also known as 2-diethoxyphosphoryl-3-methylbutanoic acid, belongs to the class of α-carboxyalkylphosphonates. These compounds are structurally analogous to amino acids, with the carboxyl group replaced by a phosphonic acid moiety. This structural similarity allows them to act as mimics of natural phosphates, making them valuable as potential inhibitors for a variety of enzymes.[1] The inherent stability of the carbon-phosphorus bond compared to the phosphate ester bond offers significant advantages in the design of metabolically robust therapeutic agents.

The isopropyl substituent on the α-carbon of this compound introduces specific steric and electronic properties that can influence its biological activity and selectivity. Understanding the physicochemical characteristics of this molecule is paramount for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor, from designing synthetic routes to formulating it for biological assays.

Core Molecular Descriptors

The fundamental properties of this compound are summarized in the table below. These values are primarily derived from computational models and provide a solid starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉O₅P | PubChem CID 10966547 |

| Molecular Weight | 238.22 g/mol | PubChem CID 10966547 |

| IUPAC Name | 2-(diethoxyphosphoryl)-3-methylbutanoic acid | PubChem CID 10966547 |

| CAS Number | 119090-76-5 | PubChem CID 10966547 |

| Canonical SMILES | CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | PubChem CID 10966547 |

| InChI Key | NCANBIDOQIQFRJ-UHFFFAOYSA-N | PubChem CID 10966547 |

Predicted Physicochemical Data

While experimental data for this compound is not extensively available in the public domain, computational predictions offer valuable insights into its behavior.

| Predicted Property | Value | Prediction Tool |

| XLogP3 | 1.8 | PubChem CID 10966547 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 10966547 |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID 10966547 |

| Rotatable Bond Count | 8 | PubChem CID 10966547 |

| Topological Polar Surface Area | 78.9 Ų | PubChem CID 10966547 |

The predicted XLogP3 value suggests a moderate lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetic properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological macromolecules through these forces.

Synthesis and Characterization

The synthesis of this compound is most strategically approached through the preparation of its corresponding ethyl ester, ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, followed by selective hydrolysis of the ester group. This two-step approach is a common and effective strategy for obtaining α-carboxyalkylphosphonates.

Synthesis of the Precursor: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

The synthesis of the ethyl ester precursor can be achieved via a Michaelis-Arbuzov-type reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an α-halo ester. In this case, the reaction would be between triethyl phosphite and ethyl 2-bromo-3-methylbutanoate.

Conceptual Synthetic Pathway:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (Hypothetical Protocol based on similar reactions)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite (1.1 equivalents).

-

Addition of Alkyl Halide: Slowly add ethyl 2-bromo-3-methylbutanoate (1.0 equivalent) dropwise to the triethyl phosphite at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C. The progress of the reaction can be monitored by observing the distillation of the bromoethane byproduct.

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Purify the crude product by vacuum distillation to obtain ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate as a colorless oil. The reported boiling point for this compound is 102-104 °C at 0.4 Torr.[2]

Hydrolysis to this compound

The final step is the selective hydrolysis of the ethyl ester to the carboxylic acid. Both acidic and basic conditions can be employed, though acidic hydrolysis is often preferred to avoid potential side reactions at the phosphonate ester.

Experimental Protocol: Hydrolysis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (General Procedure)

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (1.0 equivalent) in a suitable solvent mixture, such as dioxane and water.

-

Hydrolysis: Add a strong acid, such as hydrochloric acid (e.g., 6 N HCl), to the solution. Heat the mixture to reflux (approximately 80-100 °C) and stir for several hours (typically 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Characterization Techniques

The identity and purity of this compound should be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethoxy groups (triplet and quartet), the methine proton at the α-carbon (doublet of doublets due to coupling with both the adjacent methine proton and the phosphorus atom), the isopropyl group (doublet for the methyls and a multiplet for the methine), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon, the α-carbon (split into a doublet by the phosphorus atom), the carbons of the ethoxy and isopropyl groups.

-

³¹P NMR: Will exhibit a single resonance, confirming the presence of the phosphonate group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl groups, a strong C=O stretch for the carbonyl group, and a characteristic P=O stretch for the phosphonate.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Potential Applications in Drug Development and Research

Phosphonates are widely recognized for their potential as therapeutic agents due to their ability to act as stable analogs of phosphate-containing biomolecules.[1]

Enzyme Inhibition

Given their structural resemblance to carboxylates and phosphates, α-carboxyalkylphosphonates like this compound are prime candidates for the design of enzyme inhibitors. They can target enzymes that process amino acids or their derivatives, such as proteases, peptidases, and various metabolic enzymes. The isopropyl group can play a crucial role in fitting into specific hydrophobic pockets of an enzyme's active site, thereby enhancing binding affinity and selectivity.

Logical Framework for Enzyme Inhibition:

Caption: Mechanism of action as a competitive enzyme inhibitor.

Intermediate in Natural Product Synthesis

The ethyl ester of the title compound, ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, has been utilized as an intermediate in the synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline.[2] This highlights its utility as a building block in the construction of complex and biologically active natural products.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in the fields of medicinal chemistry and organic synthesis. Its physicochemical properties, characterized by moderate lipophilicity and hydrogen bonding capabilities, make it an interesting candidate for biological screening. The established synthetic route via its ethyl ester provides a reliable method for its preparation.

Future research should focus on the experimental determination of its physicochemical properties, including pKa and solubility, to build a more complete profile. Furthermore, screening this compound against a panel of relevant enzymes could uncover novel biological activities and pave the way for its development as a therapeutic lead. The exploration of its use in the synthesis of other complex natural products also remains a promising avenue for investigation. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- Hester, J. B., Jr. (1983). Synthesis of (phosphonoacetyl)-L-alanyl-L-proline, a potent inhibitor of angiotensin-converting enzyme. Journal of Organic Chemistry, 48(11), 1869–1872.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Metcalf, B. W., & Bey, P. (1978). Catalytic irreversible inhibition of mammalian ornithine decarboxylase (E.C. 4.1.1.17) by substrate and product analogues.

- Stowasser, B., Budt, K. H., & Li, Y. (1992). Synthesis of phosphonic acid analogues of N-acetylmuramic acid. Tetrahedron Letters, 33(44), 6625–6628.

- Hirschmann, R., Smith, A. B., III, Taylor, C. M., Benkovic, P. A., Taylor, S. D., Yager, K. M., Sprengeler, P. A., & Benkovic, S. J. (1994). Peptide synthesis catalyzed by an antibody containing a binding site for variable amino acids. Science, 265(5170), 234–237.

- Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. In Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity (pp. 407-442). John Wiley & Sons, Ltd.

- Boduszęk, B. (1996).

- Yuan, C., & Li, S. (1997).

- Chamberlin, A. R., & Chung, J. Y. L. (1982). A total synthesis of (+)-amabiline. Journal of the American Chemical Society, 104(18), 4986–4987.

- Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activities of aminophosphonic acids and their derivatives.

Sources

Diethyl(1-carboxy-2-methylpropyl)phosphonate IUPAC name and structure

A Technical Guide to 2-Diethoxyphosphoryl-3-methylbutanoic acid

This document provides a comprehensive technical overview of 2-diethoxyphosphoryl-3-methylbutanoic acid, a phosphonate-containing compound with potential applications in scientific research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into its chemical identity, synthesis, and rationale for its application as a bioactive molecule.

Chemical Identity and Core Properties

Understanding the fundamental structure and properties of a compound is the first step in evaluating its potential. This section details the nomenclature, structural representation, and key physicochemical parameters of the target molecule.

Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, though it is also known by its common name.

-

IUPAC Name: 2-diethoxyphosphoryl-3-methylbutanoic acid[1]

-

Common Name: Diethyl(1-carboxy-2-methylpropyl)phosphonate[1]

-

CAS Number: 119090-76-5[1]

Chemical Structure

The molecule features a butanoic acid backbone substituted at the alpha-carbon (C2) with a diethoxyphosphoryl group and at the beta-carbon (C3) with a methyl group. The phosphonate group is the key functional moiety, conferring properties that are central to its potential biological activity.

Caption: 2D structure of 2-diethoxyphosphoryl-3-methylbutanoic acid.

Physicochemical Data Summary

The computed physicochemical properties provide initial insights into the molecule's behavior in biological systems, such as its solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉O₅P | PubChem[1] |

| Molecular Weight | 238.22 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Michaelis-Becker Reaction

The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, to form a highly nucleophilic phosphite anion. This anion then displaces a halide from an appropriate alkyl halide substrate in an Sₙ2 reaction to form the C-P bond.[2]

The logical starting material for this synthesis would be an ester of 2-bromo-3-methylbutanoic acid. The ester group serves as a protecting group for the carboxylic acid, which would otherwise interfere with the basic conditions of the reaction.

Sources

A Technical Guide to the Multifaceted Mechanisms of Action of Phosphonate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonate compounds, characterized by a chemically stable phosphorus-carbon (P-C) bond, represent a cornerstone of modern pharmacology and agrochemistry. Their structural resemblance to natural phosphates and pyrophosphates, combined with their resistance to enzymatic and chemical hydrolysis, allows them to function as potent and specific modulators of various biological pathways.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action employed by different classes of phosphonates. We will dissect the molecular interactions of bisphosphonates with the bone microenvironment, the targeted enzymatic inhibition by herbicides like glyphosate, and the disruption of viral replication by antiviral phosphonate agents. By synthesizing field-proven insights with core biochemical principles, this document serves as a comprehensive resource for professionals engaged in the research and development of phosphonate-based therapeutics and technologies.

Introduction: The Chemical Foundation of Phosphonate Activity

The remarkable versatility of phosphonate compounds stems directly from the unique properties of their core chemical structure. Understanding this foundation is critical to appreciating their diverse biological roles.

The Phosphonate Moiety: A Stable Phosphate Analogue

At the heart of every phosphonate is the P-C bond, which isosterically replaces the P-O-C ester linkage found in naturally occurring phosphates.[1] This substitution is not trivial; the P-C bond is significantly more resistant to enzymatic cleavage by phosphatases and to chemical hydrolysis.[1][2] This inherent stability ensures that phosphonate-based drugs and agents persist in biological systems, allowing them to reach their targets intact and exert a sustained effect. This contrasts sharply with phosphate esters, which are readily metabolized.

Key Properties: Chelation and Structural Mimicry

Beyond stability, two properties are fundamental to phosphonate action:

-

Chelation of Divalent Cations: The two phosphonate groups, often accompanied by a hydroxyl group on the central carbon (the R1 side chain in bisphosphonates), create a powerful chelating structure with a high affinity for divalent metal ions, most notably calcium (Ca²⁺).[3][4][5] This property is the basis for the specific targeting of bisphosphonates to the bone mineral, hydroxyapatite.[4][6]

-

Structural Mimicry: Phosphonates are exceptional mimics of either the substrates, intermediates, or transition states of enzyme-catalyzed reactions involving phosphates.[1][7] They can act as competitive inhibitors by occupying an enzyme's active site or as analogues of pyrophosphate, disrupting key metabolic pathways.[1][4] This mimicry is the mechanistic basis for their roles as herbicides, antivirals, and antibiotics.

Bisphosphonates: Modulators of Bone Homeostasis

Bisphosphonates are the most widely prescribed drugs for treating bone resorption disorders like osteoporosis and bone metastases.[4][8] Their mechanism is a masterclass in targeted drug delivery and cell-specific molecular intervention.

Targeting the Bone Microenvironment: Affinity for Hydroxyapatite

The P-C-P backbone of bisphosphonates gives them an exceptionally high affinity for the calcium hydroxyapatite crystals that form the mineral matrix of bone.[6][9] When administered, they are rapidly cleared from the plasma and bind avidly to bone surfaces, particularly at sites of active bone remodeling where the mineral is exposed.[5] There, they remain sequestered until the bone is resorbed by osteoclasts, the cells responsible for bone breakdown. During resorption, the acidic microenvironment dissolves the bone mineral, releasing the bisphosphonate, which is then internalized by the osteoclast.[5] This elegant targeting mechanism concentrates the drug precisely where it is needed and minimizes off-target effects.[6]

Two Distinct Classes, Two Mechanisms

Once inside the osteoclast, bisphosphonates act via one of two distinct molecular pathways, determined by the chemical nature of their R² side chain.[10][11][12]

The more potent, second- and third-generation bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) all contain a nitrogen atom in their R² side chain.[8][13] These N-BPs do not undergo metabolism. Instead, they act as potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) , a critical enzyme in the mevalonate pathway.[14][15][16]

FPPS is responsible for producing the isoprenoid lipids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14] These lipids are essential for a post-translational modification process called prenylation, whereby they are attached to small GTPase signaling proteins (such as Ras, Rho, and Rac).[12][14] Prenylation anchors these proteins to the cell membrane, a prerequisite for their function. By inhibiting FPPS, N-BPs prevent GTPase prenylation, leading to:

-

Disruption of the osteoclast cytoskeleton and loss of the "ruffled border" necessary for bone resorption.[12]

-

Interference with key cellular signaling pathways.

-

Induction of osteoclast apoptosis (programmed cell death).[4][8]

The loss of functional osteoclasts dramatically reduces the rate of bone resorption.

}

N-BP Inhibition of the Mevalonate Pathway in Osteoclasts.

First-generation bisphosphonates, such as clodronate and etidronate, lack a nitrogen atom and have a different mode of action.[14][15] Inside the osteoclast, they are metabolically incorporated by aminoacyl-tRNA synthetases into non-hydrolyzable analogues of adenosine triphosphate (ATP).[11][15][16] For example, clodronate is converted to AppCCl₂p, a toxic ATP analogue.[11] These molecules accumulate within the cell and interfere with ATP-dependent processes, including mitochondrial energy production by inhibiting the adenine nucleotide translocase.[11] The resulting cellular energy deficit and mitochondrial dysfunction trigger osteoclast apoptosis.[8][11]

Quantitative Comparison of Antiresorptive Potency

The introduction of the nitrogen-containing side chain dramatically increased the antiresorptive potency of bisphosphonates. This is primarily due to the high specificity and affinity for the enzymatic target, FPPS.

| Compound | Class | Relative Potency (Etidronate = 1) |

| Etidronate | Non-Nitrogenous | 1 |

| Clodronate | Non-Nitrogenous | 10 |

| Pamidronate | Nitrogen-Containing | 100 |

| Alendronate | Nitrogen-Containing | 1,000 |

| Risedronate | Nitrogen-Containing | 5,000 |

| Zoledronate | Nitrogen-Containing | >10,000 |

| Data synthesized from multiple sources demonstrating relative in vitro antiresorptive activity.[5][8] |

Experimental Protocol: In Vitro Osteoclast Resorption Pit Assay

This assay is a foundational method for assessing the antiresorptive activity of bisphosphonate compounds.

Objective: To quantify the ability of a test compound to inhibit the bone-resorbing activity of mature osteoclasts cultured on a bone-mimicking substrate.

Methodology:

-

Cell Seeding: Isolate mature osteoclasts from rabbit or rodent long bones and seed them onto dentine slices or calcium phosphate-coated plates.

-

Compound Treatment: Culture the cells in the presence of varying concentrations of the test bisphosphonate for 24-48 hours. Include a vehicle control (no drug) and a positive control (e.g., zoledronic acid).

-

Cell Removal: At the end of the incubation period, remove the osteoclasts from the substrate using sonication or a sodium hypochlorite solution.

-

Pit Visualization: Stain the substrate (e.g., with toluidine blue) to visualize the resorption pits created by the osteoclasts.

-

Image Analysis: Capture images of the pits using light microscopy. Use image analysis software to quantify the total resorbed area per slice/well.

-

Data Analysis: Calculate the percentage inhibition of resorption for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of resorption is inhibited).

Phosphonates in Agriculture: The Case of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide and the most widely used agricultural chemical in the world.[17] Its efficacy relies on the specific inhibition of an enzyme pathway that is essential for plants but absent in animals.[17][18]

The Shikimate Pathway: A Plant-Specific Target

The shikimate pathway is a seven-step metabolic route used by plants, bacteria, and fungi to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[18][19] These amino acids are vital building blocks for proteins and precursors for numerous secondary metabolites like lignin and auxin.[19] Crucially, this pathway does not exist in animals, including humans, who must obtain these essential amino acids from their diet.[17] This biological divergence is the basis for glyphosate's selective toxicity.

Molecular Mechanism: Competitive Inhibition of EPSP Synthase

Glyphosate's specific molecular target is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS) , a key enzyme in the shikimate pathway.[17][20] It catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP). Glyphosate acts as a potent competitive inhibitor with respect to PEP, effectively mimicking an intermediate state of the enzyme-substrate complex and blocking the active site.[19] This inhibition halts the production of EPSP and all downstream products.[18]

Physiological Consequences in Plants

Inhibition of EPSPS by glyphosate leads to two major physiological consequences:

-

Aromatic Amino Acid Starvation: The block in the pathway prevents the synthesis of essential amino acids, halting protein synthesis and plant growth within hours of application.[17][18]

-

Shikimate Accumulation: The deregulation of the pathway causes a massive accumulation of shikimate-3-phosphate, which can reach up to 16% of the plant's dry weight.[19] This diverts a significant amount of cellular energy and carbon away from other vital processes, contributing to the plant's eventual death over several days.[19]

}

Workflow for Determining EPSPS Inhibition by Glyphosate.

Antiviral Phosphonates: Disrupting Viral Replication

Phosphonates are a critical class of antiviral drugs, particularly for DNA viruses and retroviruses. They function as stable mimetics of either pyrophosphate or nucleoside monophosphates, interfering with the action of viral polymerases.[1][3]

Pyrophosphate Analogues: The Foscarnet Model

Foscarnet is an organic analogue of inorganic pyrophosphate.[21] Its mechanism is notable for its direct action, as it does not require intracellular metabolic activation.[22][23] Foscarnet directly inhibits viral DNA polymerases (e.g., from herpesviruses like CMV and HSV) and reverse transcriptases (from HIV) by binding to the pyrophosphate-binding site on the enzyme.[22][24] This binding is non-competitive with respect to the deoxynucleoside triphosphate (dNTP) substrates. It prevents the cleavage and release of pyrophosphate from the incoming dNTP, thereby stalling the DNA chain elongation process and halting viral replication.[24]

Acyclic Nucleoside Phosphonates (ANPs): Chain Terminators and Competitive Inhibitors

ANPs, such as Cidofovir, Adefovir, and Tenofovir, are nucleoside analogues that contain a stable phosphonate group instead of the first phosphate of a nucleotide.[25] This structure allows them to bypass the initial, often virus-specific, phosphorylation step required by many other nucleoside analogue drugs.[25]

The mechanism involves several key steps:

-

Cellular Uptake: ANPs enter the host cell.

-

Intracellular Activation: Host cellular enzymes phosphorylate the phosphonate group twice, converting the compound into its active diphosphoryl derivative (e.g., PMEApp from adefovir).[26][27] This active form is an analogue of a natural dNTP.

-

Polymerase Inhibition: The active ANP diphosphate competes with the natural dNTP for incorporation into the growing viral DNA chain by the viral DNA polymerase or reverse transcriptase.[26][28]

-

Chain Termination: Once incorporated, the ANP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[26][28]

| Antiviral ANP | Primary Viral Targets | Key Structural Feature |

| Cidofovir | DNA Viruses (CMV, HSV, Adenovirus) | Acyclic side chain attached to cytosine.[28] |

| Adefovir | HBV, HIV (historically) | Acyclic side chain attached to adenine.[26] |

| Tenofovir | HIV, HBV | Acyclic side chain with a chiral center, attached to adenine.[3][29] |

}

Mechanism of Action for Acyclic Nucleoside Phosphonates (ANPs).

Broader Roles as Enzyme Inhibitors

The chemical principles that make phosphonates effective in the applications above also apply to a wider range of enzymes.

Mimicking the Tetrahedral Transition State

Many enzymatic reactions, particularly those involving hydrolysis of esters or amides, proceed through a high-energy tetrahedral transition state. The tetrahedral geometry of the phosphonate group is an excellent mimic of this state.[1][30] This allows phosphonates to bind with high affinity to the active sites of enzymes like peptidases and lipases, acting as potent transition-state analogue inhibitors.[1]

Application in Antibiotics: The Fosfomycin Example

The phosphonate antibiotic fosfomycin is a clinically important agent for treating urinary tract infections.[29] It functions by inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme that catalyzes the first committed step in bacterial cell wall peptidoglycan biosynthesis.[29] Fosfomycin covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme and preventing the formation of the bacterial cell wall.[29]

Conclusion: A Versatile Scaffold for Biological Modulation

The mechanisms of action of phosphonate compounds are a testament to the power of rational chemical design. From the bone-targeting chelation of bisphosphonates to the specific enzyme inhibition of glyphosate and the viral polymerase disruption by ANPs, the stable P-C bond provides a robust and versatile scaffold. By acting as unyielding mimics of natural phosphates, phosphonates can be tailored to interact with a vast array of biological targets with high specificity and potency. A deep, mechanistic understanding of these interactions is paramount for current applications and will continue to drive the innovation of new phosphonate-based agents for therapeutic, agricultural, and industrial purposes.

References

- Glyphos

- AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE - North Central Weed Science Society.

- Cellular and molecular mechanisms of action of bisphosphon

- New insights into the molecular mechanisms of action of bisphosphon

- Bisphosphonates: molecular mechanisms of action and effects on bone cells, monocytes and macrophages - The University of Aberdeen Research Portal.

- Phosphon

- Bisphosphon

- (PDF)

- Molecular Mechanisms of Action of Bisphosphonates: Current St

- Mechanism of action of foscarnet against viral polymerases - PubMed.

- Glyphosate Technical Fact Sheet - National Pesticide Inform

- What is the mechanism of Foscarnet Sodium?

- Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi

- The herbicide glyphos

- Wh

- Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC - PubMed Central.

- Bisphosphonates - International Osteoporosis Found

- Molecular basis for resistance against phosphon

- Bisphosphonates for osteoporosis:

- Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC - PubMed Central.

- Chemistry Explained: Phosphon

- Mechanism of action of acyclic nucleoside phosphonates against herpes virus replic

- BISPHOSPHONATES AND BONE - Orthopaedic Journal

- Biochemical and molecular mechanisms of action of bisphosphon

- An In-depth Technical Guide to Disodium Phosphonate Enzyme Inhibition Assays - Benchchem.

- Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PubMed Central.

- Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy - -ORCA - Cardiff University.

- Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - ASM Journals.

- Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - NIH.

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers.

- Bisphosphonates p

- Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use | Request PDF - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 5. orthojournalhms.org [orthojournalhms.org]

- 6. JCI - Bisphosphonates for osteoporosis: from bench to clinic [jci.org]

- 7. Molecular basis for resistance against phosphonate antibiotics and herbicides - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00351B [pubs.rsc.org]

- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]

- 10. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insights into the molecular mechanisms of action of bisphosphonates [pubmed.ncbi.nlm.nih.gov]

- 15. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glyphosate - Wikipedia [en.wikipedia.org]

- 18. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 19. ncwss.org [ncwss.org]

- 20. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]

- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 26. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 29. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Diethyl(1-carboxy-2-methylpropyl)phosphonate (CAS 119090-76-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning eye of the research community, this guide navigates the multifaceted nature of Diethyl(1-carboxy-2-methylpropyl)phosphonate. Moving beyond a mere recitation of facts, this document endeavors to provide a holistic understanding grounded in scientific literature and practical insights. As a Senior Application Scientist, my objective is to illuminate the causal links behind experimental methodologies and to present a self-validating framework for the protocols described herein. This guide is structured to be an authoritative resource, empowering researchers to harness the full potential of this intriguing phosphonate compound.

Chemical Identity and Physicochemical Landscape

1.1. Nomenclature and Identification

This compound, registered under CAS number 119090-76-5, is a phosphonate derivative with the systematic IUPAC name 2-diethoxyphosphoryl-3-methylbutanoic acid.[1] This compound is also known by several synonyms, including:

-

2-(Diethoxyphosphoryl)-3-methyl-butanoic acid

-

Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-

1.2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H19O5P | PubChem[1] |

| Molecular Weight | 238.22 g/mol | PubChem[1] |

| Appearance | Not explicitly stated, likely an oil or solid | Inferred from similar compounds |

| Solubility | Not explicitly stated, likely soluble in organic solvents | Inferred from structure |

Synthesis and Manufacturing

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Arbuzov Reaction: The synthesis of the diethyl phosphonate ester likely proceeds via a Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite would react with an appropriate α-halo derivative of ethyl 3-methylbutanoate.

-

Hydrolysis: The final step to obtain the target carboxylic acid is the selective hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.

Figure 1: Proposed synthetic pathway for this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles for the hydrolysis of the precursor ester.

Protocol: Hydrolysis of Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate

Materials:

-

Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve Diethyl[1-(ethoxycarbonyl)-2-methylpropyl]phosphonate (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v). The choice of solvent and its ratio may need optimization to ensure complete dissolution of the starting material.

-

Saponification: Add a solution of LiOH or NaOH (1.1 to 1.5 equivalents) in water to the reaction mixture. The use of a slight excess of base ensures complete hydrolysis.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This protonates the carboxylate to form the desired carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

Phosphonates are recognized as valuable pharmacophores in medicinal chemistry due to their ability to act as stable mimics of phosphates and carboxylates. Their resistance to enzymatic hydrolysis makes them attractive for the design of enzyme inhibitors.

While specific biological activities for this compound are not extensively documented, its structural similarity to the amino acid valine suggests potential applications as an enzyme inhibitor . Phosphonate analogues of amino acids are known to act as antagonists in amino acid metabolism.[4]

3.1. Potential as an Enzyme Inhibitor

Given its structure as a phosphonate analog of a valine derivative, this compound could potentially inhibit enzymes that recognize valine or similar branched-chain amino acids as substrates. This could include, but is not limited to:

-

Aminotransferases: Enzymes involved in the transamination of amino acids.

-

Synthetases: Enzymes that catalyze the synthesis of molecules involving amino acids.

-

Proteases: Although less common, some phosphonates can act as protease inhibitors.

Figure 2: Conceptual diagram of competitive enzyme inhibition.

3.2. Role as a Synthetic Intermediate

As previously mentioned, the ethyl ester of the title compound is an intermediate in the synthesis of (+)-amabiline.[2][3] This highlights its utility as a building block in the total synthesis of complex natural products, which may themselves have interesting biological activities.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate moiety (triplet and quartet), the methine proton adjacent to the phosphorus and carboxyl groups, the methine and methyl protons of the isopropyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl groups, the carbon atom bonded to phosphorus (showing a large C-P coupling constant), the carbonyl carbon, and the carbons of the isopropyl group.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing organophosphorus compounds. A single resonance is expected, with a chemical shift characteristic of a phosphonate ester.

4.2. Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of 238.22 g/mol .

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

-

P-O-C stretch: Strong absorptions in the 1050-950 cm⁻¹ region.

-

C=O stretch (carboxylic acid): A strong, broad absorption around 1710 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad absorption in the range of 3300-2500 cm⁻¹.

-

C-H stretches: Absorptions below 3000 cm⁻¹ for the alkyl groups.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a molecule of interest for researchers in organic synthesis and medicinal chemistry. Its role as an intermediate in natural product synthesis is established, and its structural analogy to valine suggests a promising avenue for exploration as an enzyme inhibitor. While detailed biological studies and comprehensive analytical data are yet to be widely published, this guide provides a robust framework based on established chemical principles and data from closely related compounds. It is our hope that this in-depth technical overview will serve as a valuable resource for scientists and professionals, stimulating further investigation into the properties and potential applications of this phosphonate derivative.

References

-

Biroun, M., et al. (2014). Phosphonate analogues of aminoacyl adenylates. Biochemical Journal, 175(2), 461-5. [Link]

-

Ju, K.-S., et al. (2020). Valinophos Reveals a New Route in Microbial Phosphonate Biosynthesis That Is Broadly Conserved in Nature. mBio, 11(3), e00799-20. [Link]

-

Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

-

Moore, J. D., et al. (2011). Overview of Biologically Active Nucleoside Phosphonates. Molecules, 16(12), 10394-10419. [Link]

-

PubChem. 2-(DIETHOXYPHOSPHINYL)-3-METHYLBUTANOIC ACID ETHYL ESTER. [Link]

-

PubChem. This compound. [Link]

Sources

literature review on carboxyalkylphosphonates

An In-depth Technical Guide to Carboxyalkylphosphonates: From Synthesis to Therapeutic Innovation

Foreword

Welcome to a comprehensive exploration of carboxyalkylphosphonates, a unique class of molecules holding immense promise at the intersection of chemistry, biology, and medicine. As a Senior Application Scientist, my goal is to move beyond mere recitation of facts and provide a narrative grounded in mechanistic understanding and practical application. This guide is designed for researchers, scientists, and drug development professionals who seek to understand not just the "what," but the "why" and "how" of leveraging these fascinating compounds. We will delve into the causality behind synthetic choices, the rationale for their use as therapeutic agents, and the detailed methodologies required to work with them effectively.

Part 1: The Core Identity of Carboxyalkylphosphonates

Carboxyalkylphosphonates are bifunctional molecules characterized by the presence of both a phosphonic acid group (-PO(OH)₂) and a carboxylic acid group (-COOH) connected by an alkyl linker. This dual-functionality is the cornerstone of their utility. The phosphonate moiety offers exceptional stability and a unique capacity for metal chelation, while the carboxylate group provides an additional site for interaction or chemical modification.

Unlike their phosphate ester cousins, the direct carbon-phosphorus (C-P) bond in phosphonates imparts remarkable resistance to chemical and enzymatic hydrolysis.[1] This stability makes them ideal candidates for designing molecules that can withstand biological environments. Furthermore, the phosphonate group is a powerful mimic of the tetrahedral transition states of many enzymatic reactions, particularly those involving carboxylates or phosphates.[1]

Caption: Core structure and key features of carboxyalkylphosphonates.

Part 2: Synthesis and Characterization

The synthesis of carboxyalkylphosphonates requires strategic planning to incorporate both acidic functionalities. The choice of method often depends on the desired alkyl chain length and substitution patterns.

Key Synthetic Strategies

-

Michaelis-Arbuzov Reaction: This is a cornerstone of C-P bond formation. A common approach involves reacting a trialkyl phosphite with a haloalkyl carboxylate ester. The resulting phosphonate ester can then be hydrolyzed under acidic conditions to yield the final carboxyalkylphosphonic acid. The use of esters as protecting groups for both functionalities is critical to prevent side reactions.

-

Hydrophosphonylation of Unsaturated Carboxylic Acids (Pudovik Reaction): This method involves the addition of a dialkyl phosphite across the double bond of an α,β-unsaturated carboxylic acid or ester. This is particularly useful for synthesizing β-carboxyalkylphosphonates.

-

Horner-Wadsworth-Emmons (HWE) Reaction: While more complex, the HWE reaction can be adapted to create unsaturated carboxyalkylphosphonates, which can then be reduced if a saturated linker is desired.

Experimental Protocol: Synthesis of 3-Carboxypropylphosphonic Acid

This protocol provides a representative example using a Michaelis-Arbuzov approach followed by hydrolysis.

Objective: To synthesize 3-carboxypropylphosphonic acid from ethyl 4-bromobutyrate and triethyl phosphite.

Step 1: Michaelis-Arbuzov Reaction

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite (1.0 eq).

-

Begin heating the triethyl phosphite to 140-150°C under a gentle flow of nitrogen.

-

Add ethyl 4-bromobutyrate (1.0 eq) dropwise to the heated phosphite over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, maintain the reaction mixture at 150°C for an additional 4 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.

-

Cool the reaction mixture to room temperature. The crude product, diethyl 3-(ethoxycarbonyl)propylphosphonate, can be purified by vacuum distillation.

Step 2: Acid Hydrolysis

-

To the purified phosphonate ester from Step 1, add a 6 M solution of hydrochloric acid (excess, typically 5-10 eq).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The hydrolysis of both the phosphonate and carboxylate esters should be monitored (e.g., by TLC or ¹H NMR of aliquots).

-

After completion, cool the solution and remove the water and excess HCl under reduced pressure (rotary evaporation).

-

The resulting crude solid/oil is recrystallized from a suitable solvent system (e.g., water/acetone) to yield pure 3-carboxypropylphosphonic acid.

Characterization Techniques

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods is employed.

| Technique | Purpose | Typical Observations for 3-Carboxypropylphosphonic Acid |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the propyl chain protons, with characteristic coupling to the phosphorus atom. Absence of ethyl ester signals. |

| ³¹P NMR | Confirmation of C-P bond formation | A single peak in the phosphonate region (typically +20 to +35 ppm), proton-coupled spectrum will show splitting. |

| ¹³C NMR | Carbon backbone confirmation | Signals for the three distinct alkyl carbons and the carboxyl carbon. The carbon alpha to the phosphorus will show a large J-coupling constant (¹JPC). |

| Mass Spectrometry (MS) | Molecular weight verification | Detection of the molecular ion [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak on a suitable column (e.g., reverse-phase with an ion-pairing agent or anion exchange). |

Part 3: Applications in Drug Development

The unique properties of carboxyalkylphosphonates make them powerful tools in medicinal chemistry, primarily as enzyme inhibitors and bone-targeting agents.

A. Enzyme Inhibition: Mimicking Nature's Intermediates

Many enzymes, particularly hydrolases like peptidases and phosphatases, function by creating a tetrahedral, negatively charged transition state during catalysis. The phosphonate group is a superb mimic of this intermediate in both geometry and charge distribution.[1] Unlike the transient intermediate, the phosphonate analogue is stable, allowing it to bind tightly to the enzyme's active site and act as a potent competitive inhibitor.[1]

Caption: Carboxyalkylphosphonates as transition-state analogue inhibitors.

This strategy has been successfully employed to design inhibitors for a range of enzymes, including angiotensin-converting enzyme (ACE) and carboxylesterases.[2][3] The carboxylate group on the molecule often serves as a critical interaction point, mimicking the native substrate's carboxylate and further enhancing binding affinity.

B. Bone Targeting: A Chelation-Driven Delivery System

The skeletal system is primarily composed of hydroxyapatite, a calcium phosphate mineral [Ca₅(PO₄)₃(OH)]. The phosphonate moiety of carboxyalkylphosphonates has an exceptionally high affinity for the calcium ions within this matrix.[4] This interaction allows these molecules to act as "bone hooks," selectively accumulating in skeletal tissues.[5][6]

This property is exploited to deliver therapeutic agents directly to the bone, thereby increasing local concentration and reducing systemic side effects.[7] Anti-cancer drugs, anti-inflammatory agents, and antibiotics can be conjugated to a carboxyalkylphosphonate, creating a prodrug that circulates systemically until it is sequestered at the bone surface.[6]

Caption: Workflow for developing a bone-targeted drug conjugate.

The choice of the linker between the drug and the phosphonate is critical. Some applications may require a stable linker, while others benefit from a linker that is cleaved by enzymes present in the bone microenvironment (e.g., cathepsin K from osteoclasts), releasing the active drug directly at the site of action.

Part 4: Future Outlook

The versatility of carboxyalkylphosphonates is far from exhausted. Future research is poised to explore their use in novel drug delivery systems, such as covalent organic frameworks and nanoparticles, for even more precise targeting.[8] The development of new synthetic methodologies will enable the creation of more complex and stereochemically defined structures, leading to inhibitors with greater potency and selectivity. Furthermore, their strong metal-binding properties are being investigated for applications in materials science, including the formation of hybrid organic-inorganic materials with tailored properties.[9] As our understanding of disease pathways deepens, the rational design of carboxyalkylphosphonate-based molecules will undoubtedly lead to the next generation of targeted therapeutics.

References

- Mishra, D. et al. (2025). Synthesis and characterization of metal carboxyalkylphosphonates hybrid materials. ResearchGate.

- Bergin, A. et al. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate.

- Yu, H. et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC.

- Various Authors. (n.d.). Summary of bisphosphonate conjugates for bone targeting. ResearchGate.

- Ebetino, F. H. et al. (n.d.). Bisphosphonates for delivering drugs to bone. PMC - NIH.

- Keglevich, G. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI.

- Singh, P. et al. (n.d.). Development of Bone Targeting Drugs. MDPI.

- Boyce, B. F. et al. (2020). Targeting anti-cancer agents to bone using bisphosphonates. PubMed - NIH.

- Rocha, L. et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. PMC - NIH.

- Hyatt, J. L. et al. (n.d.). Carboxylesterase inhibitors. PMC - NIH.

- Watthey, J. W. et al. (n.d.). Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme. PubMed.

- Creative Biostructure. (n.d.). Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Creative Biostructure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting anti-cancer agents to bone using bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of Phosphonate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Unique Chemistry and Therapeutic Potential of Phosphonates

Phosphonate derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective isosteres of natural phosphates, offering enhanced resistance to enzymatic and chemical hydrolysis.[1][2][3][4] This inherent stability, coupled with their ability to mimic the transition states of phosphate-involved enzymatic reactions, positions them as powerful tools for designing potent and selective enzyme inhibitors.[1][2][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of phosphonate derivatives, their mechanisms of action, and the experimental methodologies crucial for their evaluation in a drug discovery context.

Core Principles of Phosphonate Bioactivity: Mimicry and Stability

The biological efficacy of phosphonate derivatives is fundamentally rooted in their structural resemblance to phosphate-containing biomolecules. By replacing a labile P-O-C linkage with a robust P-C bond, phosphonates can act as competitive inhibitors for enzymes that process phosphate or pyrophosphate substrates.[2][6] This bioisosteric substitution allows them to bind to the active sites of target enzymes without undergoing cleavage, thereby disrupting critical metabolic pathways.

Furthermore, the tetrahedral geometry of the phosphonate group can mimic the transition state of phosphoryl transfer reactions, leading to tight-binding inhibition. This principle is a cornerstone of their application as inhibitors of a wide array of enzymes, including proteases, polymerases, and enzymes involved in intermediary metabolism.[1]

A Spectrum of Therapeutic Applications

The unique physicochemical properties of phosphonates have been leveraged to develop therapeutics for a wide range of diseases.

Modulators of Bone Metabolism: The Bisphosphonate Story

Bisphosphonates are a prominent class of phosphonate derivatives widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[7][8][9] Their high affinity for hydroxyapatite, the mineral component of bone, leads to their preferential accumulation in the skeletal system.[7][10][11][12]

Mechanism of Action: There are two main classes of bisphosphonates with distinct mechanisms of action:

-

Non-Nitrogen-Containing Bisphosphonates: These simpler bisphosphonates (e.g., etidronate, clodronate) are metabolized within osteoclasts to form non-hydrolyzable ATP analogs.[7][10] These cytotoxic metabolites induce osteoclast apoptosis, thereby reducing bone resorption.[7][10]

-

Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class (e.g., alendronate, risedronate, zoledronic acid) inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8][10][13][14] Inhibition of FPPS disrupts the prenylation of small GTPases that are essential for osteoclast function and survival, ultimately leading to osteoclast inactivation and apoptosis.[10][13]

Experimental Workflow: Assessing Bisphosphonate Activity on Osteoclasts

Here is a typical workflow to evaluate the in vitro activity of a novel bisphosphonate.

Caption: Workflow for in vitro evaluation of bisphosphonate activity.

Antiviral Agents: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, with several compounds approved for the treatment of HIV, HBV, and herpesvirus infections.[2][5] Prominent examples include tenofovir, adefovir, and cidofovir.[2][5]

Mechanism of Action: ANPs are mimics of nucleoside monophosphates.[15] Their phosphonate group is not a substrate for cellular esterases, making them more stable than their phosphate counterparts.[15] Inside the cell, they are phosphorylated by cellular kinases to their active diphosphate metabolites. These diphosphates then act as competitive inhibitors of viral DNA polymerases or reverse transcriptases, leading to chain termination upon incorporation into the growing viral DNA strand.[16]

Caption: Mechanism of action of acyclic nucleoside phosphonates.

Anticancer and Antibacterial Applications

The versatility of phosphonate chemistry has also led to the exploration of these derivatives as anticancer and antibacterial agents.

-

Anticancer Activity: Phosphonate derivatives have been designed to inhibit various enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory effects on SRC kinase and farnesyl pyrophosphate synthase, which are implicated in cancer progression.[14][17] Additionally, phosphonates have been incorporated into dipeptides and other scaffolds to target tumor cells.[18][19]

-

Antibacterial Activity: The natural phosphonate antibiotic, fosfomycin, inhibits the initial step of bacterial cell wall biosynthesis.[4][20] Synthetic phosphonopeptides, such as alafosfalin, have been developed to mimic bacterial cell wall components and inhibit their synthesis.[21] The stability of the P-C bond makes these compounds resistant to bacterial enzymes that would otherwise degrade their phosphate-containing counterparts.[4]

The Prodrug Strategy: Overcoming Bioavailability Challenges

A significant hurdle in the development of phosphonate-based drugs is their high negative charge at physiological pH, which limits their oral bioavailability and cell membrane permeability.[22][23][24] To address this, various prodrug strategies have been developed to mask the phosphonate group.

Common Prodrug Moieties:

| Prodrug Moiety | Cleavage Mechanism | Example |

|---|---|---|

| Pivaloyloxymethyl (POM) | Enzymatic cleavage by esterases releases a hydroxymethyl intermediate, followed by spontaneous formaldehyde elimination.[22] | Adefovir dipivoxil |

| Isopropoxycarbonyloxymethyl (POC) | Similar to POM, cleaved by cellular esterases. | Tenofovir disoproxil fumarate[15] |

| Amino Acid Phosphoramidates | Esterase-mediated cleavage of the amino acid ester, followed by cyclization and phosphoramidase cleavage.[22] | Sofosbuvir (a phosphoramidate prodrug of a nucleotide analog) |

| Acyloxyalkyl Esters | Enzymatically cleaved to generate a hydroxymethyl intermediate.[22] |

| Lipid Esters | Can significantly increase cellular uptake and activity.[22] | Hexadecyloxypropyl (HDP) prodrugs |

Key Experimental Protocols

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a widely used one-pot method for the synthesis of α-aminophosphonates.[25]

Step-by-Step Methodology:

-

Imine Formation: An aldehyde or ketone is reacted with an amine to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid.

-

Nucleophilic Addition: A dialkyl phosphite is added to the reaction mixture. The phosphite acts as a nucleophile and adds to the imine carbon.

-

Work-up and Purification: The reaction is quenched, and the desired α-aminophosphonate is isolated and purified, typically by column chromatography or recrystallization.

Enzyme Inhibition Assays

Evaluating the inhibitory potency of phosphonate derivatives against their target enzymes is a critical step in drug development.

General Protocol for a Continuous Spectrophotometric Assay:

-

Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and the phosphonate inhibitor at various concentrations.

-

Assay Setup: In a microplate, add the buffer, inhibitor (or vehicle control), and enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).[26]

Conclusion and Future Perspectives

Phosphonate derivatives continue to be a rich source of therapeutic innovation. Their inherent stability and ability to act as phosphate mimics provide a powerful platform for the rational design of enzyme inhibitors. While challenges in delivery and bioavailability remain, the development of sophisticated prodrug strategies is expanding the therapeutic reach of these remarkable compounds. Future research will likely focus on the discovery of novel phosphonate-based drugs targeting a broader range of enzymes and cellular pathways, as well as the development of more efficient and targeted delivery systems. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of the next generation of phosphonate therapeutics.

References

- Mechanism of action of bisphosphonates (Bone Protective Medic

- Bisphosphon

- Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.

- Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber.

- Pharmacology: Mechanism of Action of Bisphosphon

- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.

- Fleisch, H. (1998). Bisphosphonates: Mechanisms of Action. Endocrine Reviews.

- [Synthesis and antitumor activity of phosphonate derivatives containing amino acid]. (n.d.). PubMed.

- Berlicki, Ł. (2012). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.

- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.

- Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Semantic Scholar.

- Bisphosphon

- Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central.

- Bisphosphonate Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- van der Heijden, T., & Ju, K.-S. (2025).

- Pazianas, M., & Miller, P. D. (2012). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PubMed Central.

- Park, J., & Raushel, F. M. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

- Pertusati, F., & Serpi, M. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff.

- Functionalized 2-Amino-4H-1-Benzopyran-4-yl Phosphonate Scaffolds: Synthesis, Anticancer Evaluation and Computational Studies. (n.d.). Taylor & Francis Online.

- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. PubMed.

- Artiukhov, A., et al. (2021).

- De Clercq, E. (2021).

- Synthesis and Antitumor Activity of Phosphonate Derivatives Containing Dipeptide. (2021). CNKI.

- The Diverse Biological Activities of Phosphonate Compounds: A Technical Guide. (n.d.). Benchchem.

- Gholami, M., et al. (2022).

- Park, J., & Raushel, F. M. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry.

- The intriguing biology and chemistry of fosfomycin: the only marketed phosphon

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. droracle.ai [droracle.ai]

- 11. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]

- 12. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antitumor Activity of Phosphonate Derivatives Containing Dipeptide [yyhx.ciac.jl.cn]

- 20. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Phosphonate prodrugs: an overview and recent advances. | Semantic Scholar [semanticscholar.org]

- 25. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 26. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]

An In-depth Technical Guide to the Structural Analogs of Diethyl(1-carboxy-2-methylpropyl)phosphonate: Design, Synthesis, and Application

Foreword: The Enduring Potential of Phosphonate Bioisosteres in Drug Discovery

The strategic replacement of a carboxylate or phosphate moiety with a phosphonate group represents a cornerstone of modern medicinal chemistry. This bioisosteric substitution offers a pathway to enhanced metabolic stability, improved target affinity, and novel intellectual property. Diethyl(1-carboxy-2-methylpropyl)phosphonate, an analog of the amino acid valine, serves as an exemplary scaffold for exploring the vast potential of this chemical space. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, moving beyond theoretical concepts to deliver actionable insights and field-proven methodologies for the design, synthesis, and evaluation of novel structural analogs. Our focus is on the "why" behind the "how," fostering a deeper understanding of the causality that drives successful drug discovery programs.

The Core Moiety: Understanding this compound

This compound is an organophosphorus compound that can be viewed as a phosphonate analog of N-acetyl-valine, where the amide linkage is replaced by a carbon-phosphorus bond and the N-acetyl group is absent. Its structure presents three key regions for modification to generate a diverse library of analogs with tailored properties:

-

The Alkyl Side Chain: The isobutyl group, mimicking the valine side chain, can be altered to explore steric and hydrophobic interactions within a biological target's binding pocket.

-

The Carboxylic Acid: This functional group can be modified to modulate acidity, polarity, and its role as a hydrogen bond donor/acceptor. It can also be replaced with other bioisosteric groups.

-

The Diethyl Phosphonate Ester: The ethyl esters can be varied to create prodrugs with altered solubility, membrane permeability, and metabolic stability.[1][2][3]

The inherent value of the phosphonate group lies in its tetrahedral geometry and negative charge at physiological pH, which allows it to act as a stable mimic of the transition state of carboxylate and phosphate-involving enzymatic reactions.[4][5] This makes phosphonate-containing molecules potent inhibitors of a wide range of enzymes, including proteases, polymerases, and metabolic enzymes.[4][6]

Strategic Design of Structural Analogs

The design of novel analogs of this compound should be guided by a clear understanding of the target and the desired physicochemical properties. Here, we propose three classes of analogs for exploration, each with a distinct strategic rationale.

Analog Class A: Modification of the Alkyl Side Chain

-

Rationale: To probe the steric and hydrophobic limits of the target's binding pocket. By replacing the isobutyl group with other alkyl or aryl moieties, we can systematically map the structure-activity relationship (SAR).

-

Example Analogs:

-

A1: Diethyl(1-carboxy-2-phenylethyl)phosphonate: Introduces an aromatic group to explore potential π-π stacking interactions.

-

A2: Diethyl(1-carboxy-3-methylbutyl)phosphonate: An analog of leucine, to investigate the effect of a slightly larger hydrophobic side chain.

-

Analog Class B: Bioisosteric Replacement of the Carboxylic Acid

-

Rationale: To modulate the acidity and hydrogen bonding properties of the molecule, and to explore alternative interactions with the target.[7]

-

Example Analogs:

-

B1: Diethyl(1-(tetrazol-5-yl)-2-methylpropyl)phosphonate: The tetrazole group is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa but with a different spatial arrangement of hydrogen bond acceptors.

-

B2: Diethyl(1-(N-hydroxycarbamoyl)-2-methylpropyl)phosphonate: The hydroxamic acid moiety can act as a metal chelator, which is a desirable feature for inhibiting metalloenzymes.

-

Analog Class C: Prodrug Strategies via Modification of the Phosphonate Esters

-

Rationale: To enhance cell permeability and oral bioavailability. The negatively charged phosphonic acid is often poorly absorbed. Masking the charge with ester groups that are cleaved intracellularly is a common prodrug strategy.[1][2][3][8][9]

-

Example Analogs:

-

C1: Bis(pivaloyloxymethyl) (1-carboxy-2-methylpropyl)phosphonate: A "bis-POM" prodrug, which is cleaved by intracellular esterases to release the active phosphonic acid.

-

C2: Diisopropyl (1-carboxy-2-methylpropyl)phosphonate: A simple modification of the alkyl esters to increase lipophilicity and potentially alter the rate of metabolic cleavage.

-

Synthesis of Structural Analogs: Detailed Protocols and Mechanistic Insights

The synthesis of phosphonate analogs primarily relies on a few robust and versatile reactions. Below, we provide detailed, step-by-step protocols for the synthesis of representative analogs from each class, grounded in the principles of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions.

Synthesis of the Core Scaffold: Diethyl(1-ethoxycarbonyl-2-methylpropyl)phosphonate

The common precursor for many of our target analogs is an α-phosphonocarboxylate. This can be reliably synthesized via the Michaelis-Arbuzov reaction.[10][11][12][13]

Experimental Protocol: Michaelis-Arbuzov Reaction

-

Objective: To synthesize Diethyl (1-ethoxycarbonyl-2-methylpropyl)phosphonate.

-

Materials:

-

Ethyl 2-bromo-3-methylbutanoate

-

Triethyl phosphite

-

Anhydrous Toluene (optional, for high-boiling substrates)